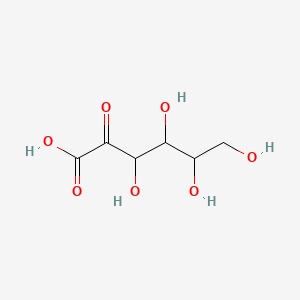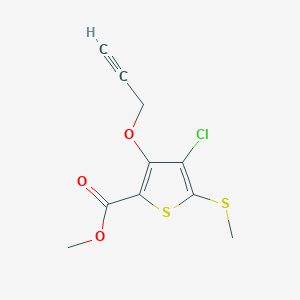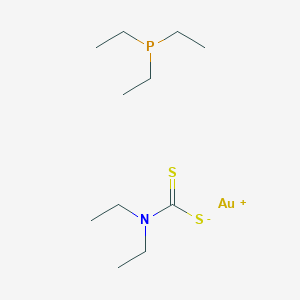
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate is an organic compound with the molecular formula C15H18O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.
Comparación Con Compuestos Similares
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate: Similar structure but with a different position of the naphthalene ring.
N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide: Contains a fluorine and methyl group, leading to different chemical properties.
5,6,7,8-Tetrahydro-2-naphthylamine: An amine derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propanoate |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9H,2-4,6,8,10H2,1H3 |
Clave InChI |
HWSAEFODCFFESK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC=CC2=C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)
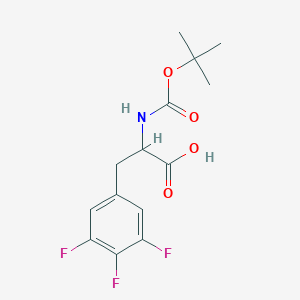
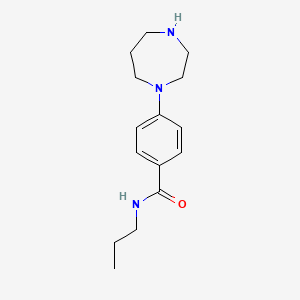
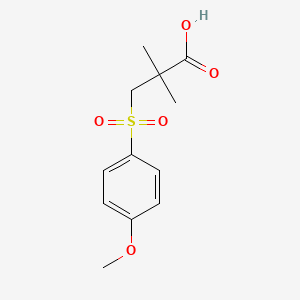
![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)


